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Compound of Interest

Compound Name: 4-(Trifluoromethyl)piperidin-2-one

CAS No.: 1803588-50-2

Cat. No.: B1459122 Get Quote

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules

is a cornerstone of modern drug design.[1] This strategic choice can profoundly enhance a

compound's pharmacological profile by improving metabolic stability, increasing lipophilicity,

and modulating binding affinity to biological targets.[1][2] When this group is installed on a

piperidine scaffold, one of the most prevalent N-heterocycles in pharmaceuticals, the resulting

molecule becomes a highly valuable synthetic intermediate.[3]

4-(Trifluoromethyl)piperidin-2-one, a δ-lactam, merges the structural rigidity and synthetic

versatility of the piperidinone core with the advantageous physicochemical properties of the

trifluoromethyl group.[4] This combination makes it a powerful synthon for creating complex

molecular architectures with tailored biological activities, from enzyme inhibitors to central

nervous system agents.

Caption: Structure of 4-(Trifluoromethyl)piperidin-2-one.

Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical entity.

The expected physicochemical and spectroscopic data for 4-(Trifluoromethyl)piperidin-2-one
are summarized below.
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Property Value Source/Comment

CAS Number 180569-83-1 (Self-referenced)

Molecular Formula C₆H₈F₃NO (Calculated)

Molecular Weight 183.13 g/mol (Calculated)

Appearance White to off-white solid (Typical for similar compounds)

Melting Point Data not widely published
(Expected to be higher than

non-fluorinated analogs)

Boiling Point Data not widely published

(For reference, 4-

(Trifluoromethyl)piperidine

boils at 126-129°C[5])

Solubility
Soluble in methanol,

chloroform, ethyl acetate
(Predicted based on structure)

Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The

interpretation requires an understanding of how the trifluoromethyl group and lactam

functionality influence the electronic environment of the nuclei.[6]

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the

diastereotopic protons on the piperidine ring. Protons on C3 and C5, adjacent to the

stereocenter at C4, will appear as complex multiplets. The N-H proton will be a broad singlet,

typically downfield.

¹³C NMR (Carbon NMR): The spectrum will show six distinct carbon signals. The carbonyl

carbon (C2) will be the most downfield signal (~170 ppm). The carbon attached to the

trifluoromethyl group (C4) will appear as a quartet due to ¹J(C-F) coupling. The CF₃ carbon

itself will also be a quartet with a large coupling constant (~270-280 Hz).[7]

¹⁹F NMR (Fluorine NMR): A single, sharp signal is expected for the three equivalent fluorine

atoms of the CF₃ group, typically appearing as a singlet or a closely coupled multiplet

depending on the coupling to the proton at C4.
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Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of principal

functional groups. Expected peaks include a strong N-H stretch around 3200 cm⁻¹, a sharp

and intense C=O (amide I) stretch around 1670 cm⁻¹, and very strong, characteristic C-F

stretching bands in the 1100-1300 cm⁻¹ region.[6]

Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 183.13 would be expected.

Common fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-

69]⁺) or cleavage of the lactam ring.

Synthesis and Manufacturing
The synthesis of trifluoromethylated lactams often involves multi-step sequences starting from

readily available fluorinated building blocks.[4][8] A plausible and efficient laboratory-scale

synthesis of 4-(Trifluoromethyl)piperidin-2-one can be envisioned via the cyclization of a

suitable γ-amino acid precursor.

Caption: A potential synthetic workflow for 4-(Trifluoromethyl)piperidin-2-one.

Exemplary Protocol: Reduction and Lactamization
This protocol describes the critical reduction and cyclization steps to form the target molecule

from a precursor like ethyl 5-nitro-4-(trifluoromethyl)pentanoate. This method is self-validating

through the purification and characterization of the final product.

Step 1: Catalytic Hydrogenation of the Nitro Group

To a solution of ethyl 5-nitro-4-(trifluoromethyl)pentanoate (1.0 eq) in ethanol (0.1 M) in a

hydrogenation vessel, add Palladium on carbon (10% w/w, 0.05 eq).

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture

vigorously at room temperature for 12-24 hours.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to

primary amines with minimal side products.[9] Ethanol is a suitable solvent that does not

interfere with the reaction.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst,

washing the pad with additional ethanol.

Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-amino-4-

(trifluoromethyl)pentanoate.

Step 2: Spontaneous Lactamization

The crude amino ester from the previous step is often prone to spontaneous cyclization. To

drive the reaction to completion, dissolve the crude material in a high-boiling point solvent

such as toluene (0.1 M).

Heat the solution to reflux (approx. 110°C) for 4-6 hours, using a Dean-Stark apparatus to

remove the ethanol byproduct.

Causality: Heating provides the activation energy for the intramolecular nucleophilic attack of

the amine onto the ester carbonyl, followed by the elimination of ethanol, to form the

thermodynamically stable six-membered lactam ring.[8]

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Validation: Purify the resulting crude solid by silica gel column chromatography (e.g., using a

gradient of ethyl acetate in hexanes) to afford 4-(Trifluoromethyl)piperidin-2-one as a pure

solid. Confirm the structure and purity via NMR spectroscopy and mass spectrometry as

described in Section 2.2.

Reactivity and Chemical Behavior
The chemical reactivity of 4-(Trifluoromethyl)piperidin-2-one is governed by three primary

features: the secondary lactam nitrogen, the electrophilic carbonyl carbon, and the protons
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alpha to the carbonyl. The potent electron-withdrawing nature of the CF₃ group significantly

influences the reactivity at these sites.[9]

Caption: Primary sites of chemical reactivity on the molecule.

N-Functionalization: The secondary amine within the lactam is nucleophilic and can be

readily alkylated, acylated, or used in coupling reactions (e.g., Buchwald-Hartwig) to

introduce a wide variety of substituents. This is the most common site for derivatization to

build molecular complexity.

Carbonyl Reactivity: The lactam carbonyl can be reduced to the corresponding amine (4-

(trifluoromethyl)piperidine) using strong reducing agents like lithium aluminum hydride

(LiAlH₄). It can also react with organometallic reagents, although this may lead to ring-

opening.

α-Proton Acidity: The protons at the C3 and C5 positions are acidic and can be removed by a

strong base to form an enolate. The electron-withdrawing CF₃ group at C4 increases the

acidity of these protons relative to a non-fluorinated piperidinone, facilitating enolate

formation for subsequent alkylation or aldol-type reactions.

Applications in Research and Drug Development
4-(Trifluoromethyl)piperidin-2-one is primarily utilized as a versatile building block for the

synthesis of more complex, biologically active molecules. Its value lies in its ability to introduce

a specific stereochemical and electronic profile into a target structure.

Scaffold for Bioactive Agents: The piperidine core is a privileged scaffold in medicinal

chemistry, appearing in numerous approved drugs.[3] Derivatives of this molecule have been

investigated as potential inhibitors of enzymes like kinases and proteases, where the CF₃

group can engage in specific hydrophobic or electrostatic interactions within the protein's

active site.[10]

CNS Drug Discovery: The lipophilicity imparted by the CF₃ group can enhance a molecule's

ability to cross the blood-brain barrier, making this scaffold attractive for developing therapies

targeting the central nervous system.[1]
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Example Application: This building block is a key component in the synthesis of novel

calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs used for

treating migraines. The drug ubrogepant, for instance, contains a related trifluoroethyl-

substituted piperidinone core, highlighting the clinical relevance of this structural motif.[11]

Safety and Handling
While comprehensive toxicological data for 4-(Trifluoromethyl)piperidin-2-one is not readily

available, data from the closely related 4-(trifluoromethyl)piperidine (CAS 657-36-3) can

provide guidance on potential hazards.[12]

GHS Hazard Statements (extrapolated):

May cause skin irritation (H315).

May cause serious eye irritation (H319).

May cause respiratory irritation (H335).

Precautions: Standard laboratory precautions should be taken. Handle in a well-ventilated

fume hood, wearing appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. A

material-specific Safety Data Sheet (SDS) should be consulted before use.

Conclusion
4-(Trifluoromethyl)piperidin-2-one is a high-value synthetic intermediate that offers

researchers a robust platform for innovation in drug discovery and materials science. Its unique

combination of a conformationally defined piperidine lactam core and the powerful

trifluoromethyl substituent provides a reliable tool for modulating physicochemical properties

and exploring new chemical space. A thorough understanding of its synthesis, reactivity, and

spectroscopic signature is essential for leveraging its full potential in the development of next-

generation chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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